molecular formula C16H18N2O4S B2591054 [4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338396-30-8

[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate

Cat. No. B2591054
CAS RN: 338396-30-8
M. Wt: 334.39
InChI Key: WELHUHHRZJTXGU-UHFFFAOYSA-N
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Description

[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate (MPS) is a chemical compound that has been widely used in scientific research as a tool for studying various biological processes. MPS is a sulfamate ester that is structurally similar to the widely used carbonic anhydrase inhibitor acetazolamide. MPS has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Fluorescent Properties and Sensing Applications

N,N-dimethyl[4-(4-toluidinocarbonyl)phenyl]sulfamate (DMPSDA) exhibits intriguing fluorescence properties. Researchers have studied its absorption and fluorescence spectra in different solvents, including cyclohexane, acetonitrile, and dimethyl sulfoxide (DMSO) . The compound’s fluorescence excitation and emission spectra can be useful for designing fluorescent sensors or probes. Potential applications include:

Polymerization and Material Science

In a study involving N,N-diphenyl-4,4′-stilbenediamine (DP-MDC), researchers explored the trans-ureation process using DMPSDA in dimethyl sulfoxide (DMSO) or tetramethylene sulfone (TMS) . Here’s how this compound contributes to material science:

Radical Fragmentation Studies

Minisci and co-workers conducted intensive studies on the radical fragmentation of DMPSDA . While the exact applications are not explicitly outlined, understanding the fragmentation pathways can inform drug design, synthetic chemistry, or even materials science.

properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)22-23(20,21)18(2)3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELHUHHRZJTXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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